molecular formula C7H11N3O2S B574064 tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate CAS No. 160416-00-2

tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate

Cat. No.: B574064
CAS No.: 160416-00-2
M. Wt: 201.244
InChI Key: JMADOEDQIOBPFT-UHFFFAOYSA-N
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Description

tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate is an organic compound with the molecular formula C7H11N3O2S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate typically involves the reaction of tert-butyl isocyanate with 1,3,4-thiadiazole-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles such as amines or alcohols.

Scientific Research Applications

tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate can be compared with other thiadiazole derivatives such as:

    1,3,4-Thiadiazole-2-amine: This compound is a precursor in the synthesis of this compound and shares similar biological activities.

    1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and anticancer properties, it is structurally similar but lacks the tert-butyl group.

    tert-Butyl 1,2,4-triazino[5,6-b]indole-3-thiol: This compound contains a tert-butyl group and exhibits enhanced biological activity due to its unique structure.

The uniqueness of this compound lies in its combination of the tert-butyl group and the thiadiazole ring, which imparts specific chemical and biological properties that are valuable in various applications.

Properties

IUPAC Name

tert-butyl N-(1,3,4-thiadiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-7(2,3)12-6(11)9-5-10-8-4-13-5/h4H,1-3H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMADOEDQIOBPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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